Leukotrienec3

Description

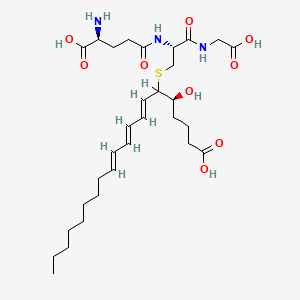

Leukotriene C-3 is a lipid mediator involved in inflammatory responses. It is part of the leukotriene family, which are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid. Leukotriene C-3, along with other cysteinyl leukotrienes, plays a significant role in conditions such as asthma and allergic reactions .

Properties

CAS No. |

77209-77-9 |

|---|---|

Molecular Formula |

C30H49N3O9S |

Molecular Weight |

627.8 g/mol |

IUPAC Name |

(5S,6R,7E,9E,11Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11-trienoic acid |

InChI |

InChI=1S/C30H49N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h9-13,16,22-25,34H,2-8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1 |

InChI Key |

AIJDQMYBRDJHHT-ABAXQOPJSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/C=C/C=C/C([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

sequence |

XXG |

Synonyms |

5-hydroxy-6-S-glutathionyl-7,9,11-eicosatrienoic acid leukotriene C-3 leukotriene C3 |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis of Leukotriene C4

Leukotriene C4 Synthase (LTC4S) Catalysis

LTC4 synthase (LTC4S), a membrane-bound enzyme localized to the nuclear envelope, catalyzes the conjugation of leukotriene A4 (LTA4) with glutathione (GSH) to form LTC4. Structural studies of human LTC4S reveal a hydrophobic active site pocket that accommodates LTA4, while a adjacent hydrophilic region binds GSH. Mutagenesis of Trp-116, a residue critical for substrate orientation, alters catalytic efficiency:

- Wild-type LTC4S : $$ k{cat} = 0.67 \, \text{s}^{-1} $$, $$ Km \, (\text{LTA4}) = 4.1 \, \mu\text{M} $$, $$ K_m \, (\text{GSH}) = 1.3 \, \text{mM} $$.

- W116A mutant : 85% reduction in $$ k_{cat} $$, highlighting Trp-116’s role in stabilizing the transition state.

Table 1: Kinetic Parameters of LTC4S Variants

| Variant | $$ k_{cat} \, (\text{s}^{-1}) $$ | $$ K_m \, (\text{LTA4}, \mu\text{M}) $$ | $$ K_m \, (\text{GSH}, \text{mM}) $$ |

|---|---|---|---|

| Wild-type | 0.67 | 4.1 | 1.3 |

| W116F | 0.54 | 5.2 | 1.5 |

| W116A | 0.10 | 6.8 | 2.1 |

Cellular Biosynthesis in Immune Cells

In rat basophilic leukemia (RBL-2H3) cells, FcεR1 activation triggers 5-lipoxygenase (5-LO) and FLAP (5-LO-activating protein) complex formation on the nuclear membrane, enabling LTA4 synthesis. Subsequent LTC4 production peaks at 10–15 minutes post-stimulation, yielding ~32 ng LTC4 per $$ 10^6 $$ cells. Subcellular fractionation confirms LTC4S enrichment in the outer nuclear membrane, spatially segregated from inner membrane 5-LO/FLAP complexes.

Chemical Synthesis and Analog Development

Stereoselective Synthesis of LTC4 Analogs

To circumvent enzymatic instability, synthetic analogs like S-hexyl-glutathione and 4-phenyl-butyl-glutathione mimic LTC4’s structure. Key steps include:

Challenges in Full Chemical Synthesis

Full chemical synthesis of LTC4 remains impractical due to:

- Stereochemical Complexity : Four chiral centers requiring asymmetric catalysis.

- Oxidative Instability : The conjugated triene system prone to oxidation.

Extraction and Purification Protocols

Analytical Quantification Techniques

Enzyme-Linked Immunosorbent Assay (ELISA)

Commercial kits (e.g., Cayman Chemical) employ competitive binding:

- Antibody Specificity : Monoclonal anti-cysteinyl leukotriene antibodies cross-react <1% with LTD4/LTE4.

- Sensitivity : Linear range of 7.8–1,000 pg/mL, with intra-assay CV <12%.

Table 2: Validation of LTC4 ELISA in Tissue Culture Media

| Matrix | Spiked (pg/mL) | Measured (pg/mL) | Recovery (%) |

|---|---|---|---|

| RPMI-1640 | 50 | 48 ± 3.2 | 96 |

| DMEM | 200 | 192 ± 11 | 96 |

| FBS | 500 | 480 ± 28 | 96 |

Industrial-Scale Production Challenges

Fermentation Optimization

E. coli or Pichia pastoris expressing recombinant LTC4S achieve ~20 mg/L yields, limited by:

Continuous Flow Bioreactors

Microfluidic systems with immobilized LTC4S enhance productivity (2.3-fold vs. batch) by maintaining substrate saturation and removing inhibitory products.

Chemical Reactions Analysis

Metabolic Conversion of LTC4

LTC4 is extracellularly metabolized into LTD4 and LTE4 via sequential enzymatic cleavage:

Degradation pathway :

Structural and Isotopic Characterization

Early studies on LTC4 biosynthesis utilized isotopic labeling to confirm its structure:

Key observation : Mass spectrometry of desulfurized LTC4 derivatives confirmed a hydroxylated arachidic acid backbone with a conjugated triene structure .

Enzymatic and Chemical Reactivity

-

Lipoxygenase oxidation : LTC4 undergoes further oxidation by lipoxygenase, shifting its UV absorbance from 280 nm to 302 nm due to conjugated tetraene formation .

-

Role of LTA4 hydrolase (LTA4H) : This bifunctional enzyme hydrolyzes LTA4 into LTB4 but also exhibits aminopeptidase activity, influencing inflammatory resolution .

Mechanistic insight :

-

The epoxide hydrolase activity of LTA4H is critical for LTB4 synthesis .

-

FLAP inhibitors (e.g., MK-886) block 5-LOX/FLAP interaction, reducing LTC4 production .

Pharmacological Targeting

Leukotriene receptor antagonists (e.g., montelukast ) and synthesis inhibitors (e.g., zileuton ) are used clinically to block cysteinyl leukotriene signaling in asthma and allergic rhinitis .

Unresolved Questions

Scientific Research Applications

Role in Asthma and Allergic Responses

LTC-3 is implicated in the pathophysiology of asthma, where it contributes to bronchoconstriction, airway hyperresponsiveness, and inflammation.

- Mechanism of Action : LTC-3 acts primarily through cysteinyl leukotriene receptors (CysLT1 and CysLT2), leading to increased vascular permeability, mucus secretion, and eosinophil recruitment . Studies have shown that LTC-3 is significantly more potent than histamine in inducing bronchoconstriction .

- Clinical Applications : Antagonists targeting CysLT1 receptors, such as montelukast and zafirlukast, are commonly used to treat chronic asthma by inhibiting the effects of leukotrienes, including LTC-3 . Research indicates that these therapies can reduce exercise-induced bronchoconstriction and improve overall lung function .

Case Study: Efficacy of Montelukast

A nationwide cohort study demonstrated that patients treated with montelukast experienced fewer asthma exacerbations compared to those not receiving leukotriene receptor antagonists. This highlights the therapeutic potential of targeting LTC-3 pathways in managing asthma symptoms effectively .

Cardiovascular Implications

Emerging research suggests that leukotrienes, including LTC-3, play a role in cardiovascular diseases by promoting inflammation and atherosclerosis.

- Mechanism : Leukotrienes are involved in the recruitment of immune cells to vascular tissues, contributing to plaque formation and instability. Studies have shown that increased levels of leukotrienes correlate with the severity of atherosclerotic lesions .

- Potential Therapeutic Targets : Targeting leukotriene synthesis or receptor activation may offer new strategies for preventing cardiovascular diseases. Research into specific inhibitors of the leukotriene pathway is ongoing to evaluate their efficacy in reducing cardiovascular risks associated with chronic inflammation .

Cancer Research

LTC-3 has been linked to various cancers due to its role in promoting chronic inflammation, which is a known risk factor for cancer development.

- Mechanism : Chronic exposure to leukotrienes can lead to cellular changes that promote tumor growth and survival. For instance, studies indicate that LTC-3 may enhance the survival of cancer cells by upregulating anti-apoptotic proteins like Bcl-2 .

- Therapeutic Implications : Anti-leukotriene therapies are being investigated for their potential to reduce tumor growth and improve outcomes in patients with cancers associated with chronic inflammation, such as colorectal cancer and lymphomas .

Research Findings Summary Table

| Application Area | Mechanism | Clinical Relevance |

|---|---|---|

| Asthma | Bronchoconstriction via CysLT1 activation | Montelukast reduces exacerbations |

| Cardiovascular Disease | Inflammatory response in atherosclerosis | Targeting leukotrienes may lower cardiovascular risk |

| Cancer | Promotes cell survival through inflammation | Anti-leukotriene therapies may reduce tumor growth |

Mechanism of Action

Leukotriene C-3 exerts its effects by binding to specific G-protein-coupled receptors on target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various biological responses such as bronchoconstriction, increased vascular permeability, and mucus secretion. The primary molecular targets include the cysteinyl leukotriene receptors .

Comparison with Similar Compounds

Leukotriene C-3 is unique among leukotrienes due to its specific structure and biological activity. Similar compounds include:

Leukotriene B-4: Primarily involved in neutrophil chemotaxis.

Leukotriene D-4: Known for its potent bronchoconstrictive properties.

Leukotriene E-4: A stable metabolite with lower biological activity compared to leukotriene C-3

Leukotriene C-3 stands out due to its specific role in inflammatory responses and its potential as a therapeutic target in various diseases.

Biological Activity

Leukotriene C-3 (LTC-3) is a member of the leukotriene family, which are lipid mediators derived from arachidonic acid. These compounds play significant roles in various physiological and pathological processes, particularly in inflammation and immune responses. This article delves into the biological activity of LTC-3, highlighting its synthesis, receptor interactions, and implications in disease.

Synthesis and Metabolism

Leukotrienes are synthesized through the lipoxygenase pathway. LTC-3 is produced from leukotriene A-4 (LTA-4) by the action of leukotriene C synthase (LTC4S). The biosynthesis of LTC-3 involves several enzymatic steps:

- Arachidonic Acid Release : Arachidonic acid is released from membrane phospholipids by phospholipase A2.

- Formation of LTA-4 : Arachidonic acid is converted to LTA-4 by 5-lipoxygenase (5-LOX).

- Conversion to LTC-3 : LTA-4 is then converted to LTC-3 via LTC4S.

The conversion pathway can be summarized as follows:

Biological Activity

Pro-inflammatory Effects : LTC-3, like other leukotrienes, exhibits potent pro-inflammatory effects. It contributes to bronchoconstriction, increased vascular permeability, and recruitment of immune cells to sites of inflammation. These actions are mediated through specific receptors:

- Cysteinyl Leukotriene Receptors (CysLT1 and CysLT2) : LTC-3 binds primarily to these receptors, leading to various downstream signaling pathways that promote inflammation and immune response.

Role in Disease : Elevated levels of LTC-3 have been implicated in several diseases, including asthma, allergic rhinitis, and other inflammatory conditions. For instance, studies have shown that patients with asthma exhibit increased leukotriene production, correlating with disease severity .

Case Studies

- Asthma and Allergic Rhinitis : A study highlighted that individuals with asthma had significantly higher levels of leukotrienes, including LTC-3. The use of leukotriene receptor antagonists was shown to reduce asthma symptoms effectively .

- Canine Atopic Dermatitis : Research involving atopic dogs demonstrated a marked increase in leukotriene production during inflammatory responses, suggesting a similar role for LTC-3 in canine models of allergic diseases .

Research Findings

Recent studies have focused on the therapeutic potential of targeting leukotriene synthesis and action:

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying Leukotriene C-3 in biological samples, and how do they ensure accuracy?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high specificity and sensitivity, particularly in complex matrices like urine or plasma. Enzyme-linked immunosorbent assays (ELISAs) are also used but require validation against mass spectrometry to avoid cross-reactivity with structurally similar metabolites. For reproducibility, protocols must detail sample preparation (e.g., solid-phase extraction), internal standards (e.g., deuterated analogs), and calibration curves .

Q. Which experimental models are most appropriate for studying Leukotriene C-3's role in inflammatory pathways?

- Answer : In vitro models, such as human endothelial or immune cell cultures, allow controlled analysis of Leukotriene C-3 biosynthesis (e.g., via arachidonic acid stimulation) and receptor binding. In vivo models, including murine glomerulonephritis or ischemia-reperfusion injury, are critical for evaluating systemic effects. Ensure consistency in dosing and route of administration (e.g., intraperitoneal vs. intravenous) to minimize variability .

Q. How should researchers validate the specificity of antibodies or probes targeting Leukotriene C-3?

- Answer : Perform competitive inhibition assays using structurally related leukotrienes (e.g., Leukotriene D4 or E4) to confirm antibody specificity. For molecular probes, use knockout models (e.g., LTC4 synthase-deficient mice) or siRNA-mediated gene silencing to verify target engagement. Cross-reactivity data should be explicitly reported in supplementary materials .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported roles of Leukotriene C-3 across renal and pulmonary pathologies?

- Answer : Conduct meta-analyses to identify confounding variables, such as differences in disease stage, species-specific receptor expression (e.g., CysLT1 vs. CysLT2 dominance), or analytical techniques. For example, Petric et al. (1994) observed elevated cysteinyl leukotrienes in glomerulonephritis models, whereas Rafnsson et al. (2013) reported no direct correlation in diabetic nephropathy. Reconcile discrepancies by standardizing measurement timepoints and normalizing data to creatinine or tissue weight .

Q. How can researchers design experiments to elucidate Leukotriene C-3's interaction with transient receptor potential (TRP) channels?

- Answer : Combine patch-clamp electrophysiology (to measure ion flux) with calcium imaging in TRP-transfected cell lines. Use selective antagonists (e.g., montelukast for CysLT1) to isolate signaling pathways. For in vivo validation, employ tissue-specific TRP knockout models and assess functional outcomes (e.g., bronchoconstriction or vascular permeability) .

Q. What statistical frameworks are optimal for analyzing Leukotriene C-3's dose-response relationships in heterogeneous populations?

- Answer : Mixed-effects models account for intra-subject variability, particularly in longitudinal studies. Non-linear regression (e.g., sigmoidal curves) quantifies EC50 values, while principal component analysis (PCA) identifies covariates (e.g., age, comorbidities) influencing metabolite levels. Report confidence intervals and effect sizes to enhance reproducibility .

Methodological Guidance

Q. How should researchers address challenges in synthesizing Leukotriene C-3 analogs for structure-activity studies?

- Answer : Follow stereoselective synthesis protocols (e.g., Sharpless epoxidation) to preserve the triene structure. Characterize intermediates via NMR and high-resolution mass spectrometry. Purity (>95%) must be confirmed via HPLC, with stability tests under physiological conditions (pH 7.4, 37°C) .

Q. What ethical considerations apply to animal studies investigating Leukotriene C-3's pro-inflammatory effects?

- Answer : Adhere to the 3Rs (Replacement, Reduction, Refinement) by using computational models (e.g., molecular docking) for preliminary screening. For in vivo work, minimize sample sizes via power analysis and employ humane endpoints (e.g., predefined thresholds for edema or weight loss). Ethics committee approval and ARRIVE guidelines are mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.